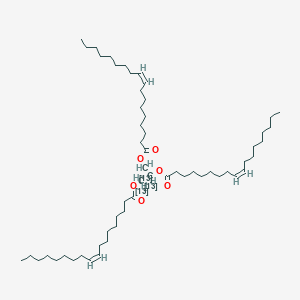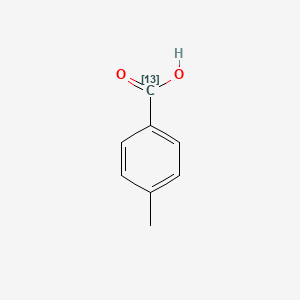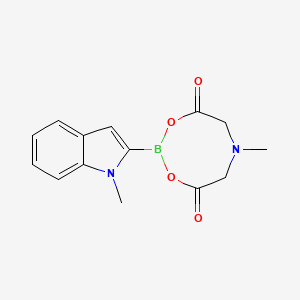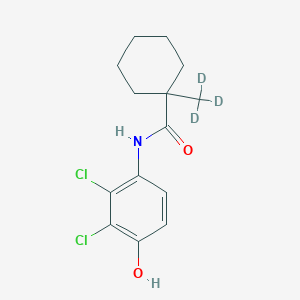
Fenhexamid D3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fenhexamid D3, also known as N-(2,3-Dichloro-4-hydroxyphenyl)-1-methyl-d3-cyclohexanecarboxamide, is an isotope-labeled analog of the hydroxyanilide fungicide fenhexamid. This compound is primarily used in agricultural settings as a fungicide to control fungal pathogens on various crops. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in isotope dilution mass spectrometry (IDMS) for quantitative analysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fenhexamid D3 involves the reaction of 2,3-dichloro-4-hydroxyaniline with 1-methyl-d3-cyclohexanecarboxylic acid chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process involves the following steps:
Preparation of 2,3-dichloro-4-hydroxyaniline: This compound is synthesized through the chlorination of 4-hydroxyaniline.
Preparation of 1-methyl-d3-cyclohexanecarboxylic acid chloride: This involves the reaction of 1-methyl-d3-cyclohexane with thionyl chloride.
Coupling Reaction: The two prepared compounds are then coupled in the presence of a base to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation of Starting Materials: Large quantities of 2,3-dichloro-4-hydroxyaniline and 1-methyl-d3-cyclohexanecarboxylic acid chloride are prepared.
Automated Coupling Reaction: The coupling reaction is automated to ensure consistency and efficiency.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Fenhexamid D3 undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the substituent used.
Applications De Recherche Scientifique
Fenhexamid D3 is widely used in scientific research due to its deuterium labeling. Some of its applications include:
Isotope Dilution Mass Spectrometry (IDMS): Used for the quantitative analysis of pesticides in environmental and biological samples.
Metabolic Studies: Helps in studying the metabolic pathways of fenhexamid in plants and animals.
Environmental Monitoring: Used to monitor the presence and degradation of fenhexamid in soil and water.
Pharmacokinetics: Assists in studying the absorption, distribution, metabolism, and excretion of fenhexamid in living organisms.
Mécanisme D'action
Fenhexamid D3 exerts its effects by inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes. It specifically targets the sterol 3-ketoreductase enzyme, blocking the C4-demethylation of ergosterol. This disruption in ergosterol biosynthesis leads to impaired cell membrane integrity and ultimately the death of the fungal cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fenhexamid: The non-labeled analog of Fenhexamid D3.
Cyprodinil: Another fungicide that inhibits ergosterol biosynthesis but targets a different enzyme.
Fludioxonil: A fungicide that disrupts fungal osmoregulation.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in isotope dilution mass spectrometry. This labeling allows for more accurate and precise quantitative analysis compared to its non-labeled analogs.
Propriétés
Numéro CAS |
2140327-31-5 |
|---|---|
Formule moléculaire |
C14H17Cl2NO2 |
Poids moléculaire |
305.2 g/mol |
Nom IUPAC |
N-(2,3-dichloro-4-hydroxyphenyl)-1-(trideuteriomethyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C14H17Cl2NO2/c1-14(7-3-2-4-8-14)13(19)17-9-5-6-10(18)12(16)11(9)15/h5-6,18H,2-4,7-8H2,1H3,(H,17,19)/i1D3 |
Clé InChI |
VDLGAVXLJYLFDH-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C1(CCCCC1)C(=O)NC2=C(C(=C(C=C2)O)Cl)Cl |
SMILES canonique |
CC1(CCCCC1)C(=O)NC2=C(C(=C(C=C2)O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


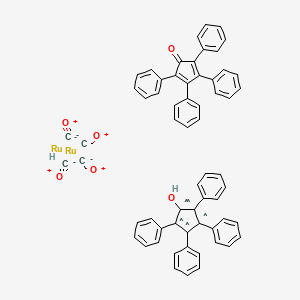
![N,N'-(1S,2S)-(+)-1,2-cyclohexanediylbis[2-hydroxy-7,7-dimethyl-bicyclo[2.2.1]heptane-1-methanesulfonamide]](/img/structure/B12059076.png)
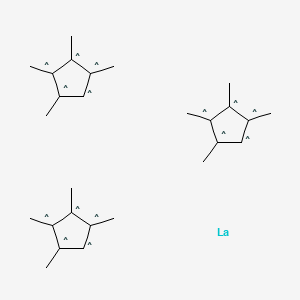

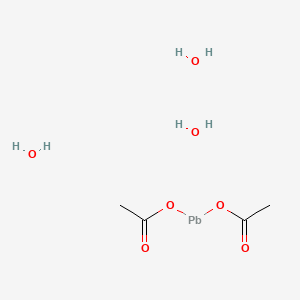

![(2S,3S,4R,5S)-2-[2-amino-6-[(2-hydroxy-5-nitrophenyl)methylsulfanyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12059118.png)

![N,N-dimethyl-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]aniline;trihydrochloride](/img/structure/B12059132.png)
![Allyl[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]palladium(II) chloride](/img/structure/B12059137.png)
